molecular formula C17H18O3 B13725321 1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene

1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene

Cat. No.: B13725321
M. Wt: 276.28 g/mol
InChI Key: GDHNBPHYVRHYCC-CVCCECKZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of resveratrol-13C6 Trimethyl Ether typically involves the methylation of resveratrol. A common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .

Industrial Production Methods: Industrial production of resveratrol-13C6 Trimethyl Ether may involve a similar methylation process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may involve column chromatography to isolate the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Resveratrol-13C6 Trimethyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .

Scientific Research Applications

Resveratrol-13C6 Trimethyl Ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of resveratrol-13C6 Trimethyl Ether involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Resveratrol-13C6 Trimethyl Ether stands out due to its enhanced bioavailability and stability, making it a more effective compound for therapeutic applications compared to its parent compound and other analogs .

Properties

Molecular Formula

C17H18O3

Molecular Weight

276.28 g/mol

IUPAC Name

1,3-dimethoxy-5-[(E)-2-(4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene

InChI

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6+1,7+1,8+1,9+1,13+1,15+1

InChI Key

GDHNBPHYVRHYCC-CVCCECKZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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